Methyl 3-methoxy-2-nitrobenzoate
Overview
Description
“Methyl 3-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO5 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “Methyl 3-methoxy-2-nitrobenzoate” can be achieved by taking 3-methyl benzoate as a starting material . The process involves nitrification, reduced-pressure concentration, washing with ice water, filtering, and recrystallization . A new method takes acetic anhydride, instead of sulphuric acid, as a catalyst, which improves the reaction selectivity and yield .Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-2-nitrobenzoate” can be represented by the InChI code: 1S/C9H9NO5/c1-14-7-5-3-4-6 (9 (11)15-2)8 (7)10 (12)13/h3-5H,1-2H3 .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-2-nitrobenzoate” is a solid substance at room temperature . It has a molecular weight of 211.17 .Scientific Research Applications
Solvolysis Study
Methyl 3-methoxy-2-nitrobenzoate's behavior in solvolysis reactions has been studied, providing insights into the electron-withdrawing effects of methoxy groups. For instance, Jursic, Ladika, and Sunko (1986) investigated the solvolysis of 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate to understand electron-withdrawing inductive effects and ionization assistance by methoxy groups (Jursic, Ladika, & Sunko, 1986).
Spectroscopic Analysis
Spectroscopic methods have been used to study the solubility of compounds related to Methyl 3-methoxy-2-nitrobenzoate. For example, Hart et al. (2017) measured the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents using spectroscopic methods (Hart et al., 2017).
Synthesis Applications
The compound has applications in the synthesis of other chemicals. Wong et al. (2002) discussed a novel synthesis method involving 2-methyl-3-nitrobenzoate esters for producing 'push-pull' naphthalenes (Wong et al., 2002).
Antimicrobial Activity
Research by Xia et al. (2011) included a derivative of Methyl 3-methoxy-2-nitrobenzoate, showing moderate antitumor and antimicrobial activities. This highlights its potential in medical applications (Xia et al., 2011).
Photostabilizer Study
In polymer science, related compounds have been investigated for their photostabilizing properties. Soltermann et al. (1995) studied compounds like methyl 2-methoxybenzoate for generating and quenching singlet molecular oxygen, indicating potential applications in photostabilization (Soltermann et al., 1995).
Chemical Synthesis
Tian and Grivas (1992) discussed the synthesis of 2-methyl-4-nitrobenzimidazoles, involving derivatives similar to Methyl 3-methoxy-2-nitrobenzoate. This synthesis is relevant for chemical manufacturing (Tian & Grivas, 1992).
Antibacterial Application
Research by Havaldar et al. (2004) involved methoxy-nitrobenzaldehyde, a compound related to Methyl 3-methoxy-2-nitrobenzoate, and its antibacterial properties, suggesting potential in antibacterial applications (Havaldar et al., 2004).
Dye Synthesis
Kitajima et al. (1970) synthesized 4-methoxy-3-nitrobenzoic anhydride from a compound similar to Methyl 3-methoxy-2-nitrobenzoate for use in dye synthesis, highlighting its relevance in the dye industry (Kitajima et al., 1970).
Safety And Hazards
properties
IUPAC Name |
methyl 3-methoxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQRLPHAAICCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201147 | |
Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-2-nitrobenzoate | |
CAS RN |
5307-17-5 | |
Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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